molecular formula C14H19Cl2NO B5191249 1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine

1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine

Cat. No.: B5191249
M. Wt: 288.2 g/mol
InChI Key: VSWPMRLWTJUABS-UHFFFAOYSA-N
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Description

1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenoxy group

Preparation Methods

The synthesis of 1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine typically involves the reaction of 2,3-dichlorophenol with 1-bromobutane to form 4-(2,3-dichlorophenoxy)butane. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenoxy group, using reagents like sodium hydroxide or other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of other compounds.

Mechanism of Action

The mechanism of action of 1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and dichlorophenoxy group contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine can be compared with other similar compounds, such as:

    1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group, which may result in different chemical and biological properties.

    1-[4-(2,3-dichlorophenoxy)butyl]piperidine: The replacement of the pyrrolidine ring with a piperidine ring can alter the compound’s reactivity and interactions with biological targets.

    1-[4-(2,3-dichlorophenoxy)butyl]morpholine: The presence of a morpholine ring introduces additional functional groups that can influence the compound’s behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-[4-(2,3-dichlorophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Cl2NO/c15-12-6-5-7-13(14(12)16)18-11-4-3-10-17-8-1-2-9-17/h5-7H,1-4,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWPMRLWTJUABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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